

"9-(4-ethynylphenyl)carbazole molecular structure and formula"

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Compound of Interest

Compound Name: 9-(4-Ethynylphenyl)carbazole

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An In-depth Technical Guide to 9-(4-ethynylphenyl)carbazole

This guide provides a comprehensive technical overview of **9-(4-ethynylphenyl)carbazole**, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and key reactions. Furthermore, it explores the biological relevance of the carbazole scaffold, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

9-(4-ethynylphenyl)carbazole is an aromatic heterocyclic organic compound. It possesses a tricyclic structure featuring two six-membered benzene rings fused to a five-membered nitrogen-containing ring, which is characteristic of the carbazole moiety.^[1] The nitrogen atom of the carbazole is substituted with a phenyl group at the 9-position, which in turn is functionalized with a terminal alkyne (ethynyl group) at its 4-position.

Molecular Formula: C₂₀H₁₃N

Physicochemical and Spectroscopic Data

The quantitative data for **9-(4-ethynylphenyl)carbazole** and its parent compound, carbazole, are summarized below. Spectroscopic data provides the foundational information for the characterization and identification of the molecule.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	9-(4-ethynylphenyl)-9H-carbazole	-
CAS Number	262861-81-4	-
Molecular Formula	C ₂₀ H ₁₃ N	-
Molecular Weight	267.33 g/mol	-
Appearance	Yellow powder	-
Melting Point	104 – 108 °C	-

| Purity | > 97% | - |

Table 2: Spectroscopic Data Note: Experimentally derived spectra for **9-(4-ethynylphenyl)carbazole** are not widely published. The data below is a predictive analysis based on characteristic values for its constituent functional groups.

Technique	Expected Wavenumber / Chemical Shift	Assignment
FT-IR (cm ⁻¹)	~3419	N-H Stretch (for parent carbazole)[2]
	~3300	≡C-H Stretch (terminal alkyne)
	~3050	Aromatic C-H Stretch[2]
	~2110	C≡C Stretch (terminal alkyne)
	~1600, ~1450	Aromatic C=C Stretch[2]
	~1327	Aromatic C-N Stretch[2]
¹ H-NMR (δ, ppm)	~8.1	Carbazole Protons (H-4, H-5)
	~7.2-7.8	Carbazole & Phenyl Protons
	~3.1	Acetylenic Proton (-C≡CH)
¹³ C-NMR (δ, ppm)	~140	Quaternary Carbons (Carbazole, C-9a/4b)
	~133	Phenyl Carbons
	~126, 123, 120, 110	Carbazole Carbons
	~83	Quaternary Alkyne Carbon (C≡CH)
	~78	Terminal Alkyne Carbon (C≡CH)
UV-Vis (nm)	290-350	π-π* transitions of the carbazole system[3][4]
>350	Intramolecular Charge Transfer (ICT) bands[3]	

Experimental Protocols

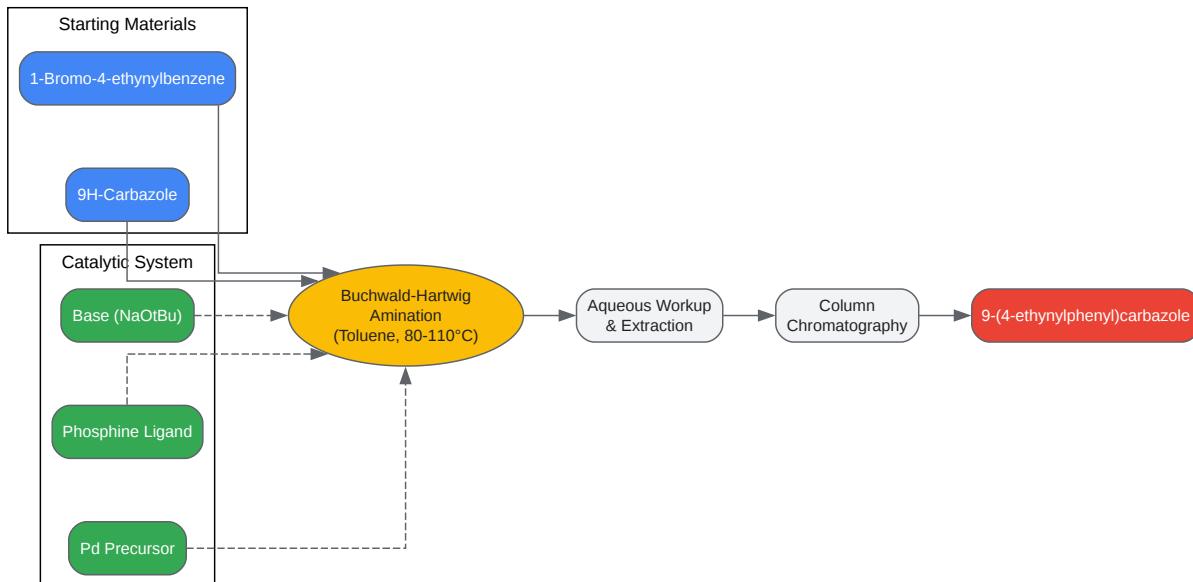
Detailed experimental procedures for the synthesis of N-substituted carbazoles and their subsequent reactions are outlined below.

Synthesis of 9-(4-ethynylphenyl)carbazole

The synthesis is typically achieved via N-arylation of carbazole. The Buchwald-Hartwig amination is a modern, high-yield method for this transformation.[\[5\]](#) An alternative, classical approach is the Ullmann condensation.[\[5\]](#)

Protocol: Buchwald-Hartwig Amination (Adapted)

- Preparation: In an oven-dried Schlenk flask, combine 9H-carbazole (1.1 equiv.), 1-bromo-4-ethynylbenzene (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine ligand (e.g., XPhos, ~2 mol%).[\[5\]](#)
- Inert Atmosphere: Add a palladium catalyst precursor (e.g., $\text{Pd}_2(\text{dba})_3$, ~1 mol%) to the flask. [\[5\]](#) Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times.
- Reaction: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.[\[5\]](#)
- Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[\[5\]](#)
- Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[\[5\]](#)
- Purification: Purify the crude residue by column chromatography on silica gel to yield pure **9-(4-ethynylphenyl)carbazole**.[\[5\]](#)

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*A generalized workflow for the synthesis of **9-(4-ethynylphenyl)carbazole**.*

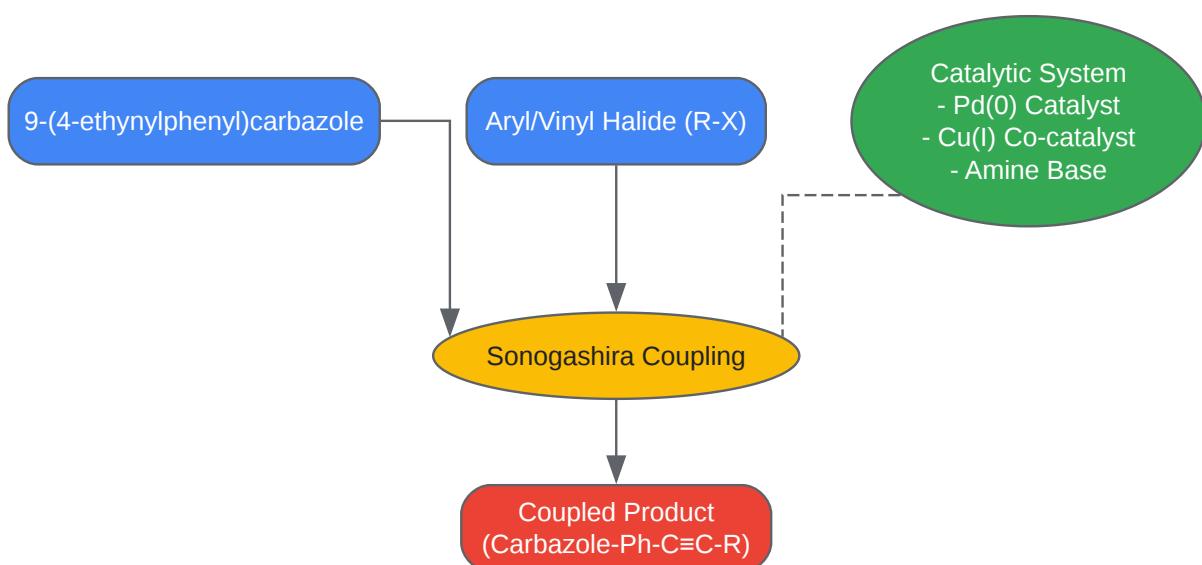
Application in Sonogashira Cross-Coupling

The terminal ethynyl group makes **9-(4-ethynylphenyl)carbazole** an excellent substrate for Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides.[6][7][8]

Protocol: General Sonogashira Coupling

- Setup: Under an inert atmosphere, dissolve the aryl halide (e.g., an aryl bromide, 1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base.[7][9]

- Reagents: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI , 2-5 mol%), and **9-(4-ethynylphenyl)carbazole** (1.1 equiv.).[7][9]
- Reaction: Stir the mixture at room temperature or heat as required (e.g., 70°C) for the appropriate time, typically ranging from a few hours to overnight.[6][9]
- Monitoring: Monitor the reaction completion using TLC.
- Workup: Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).[6][9]
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and remove the solvent in vacuo. Purify the resulting crude product via column chromatography. [6]



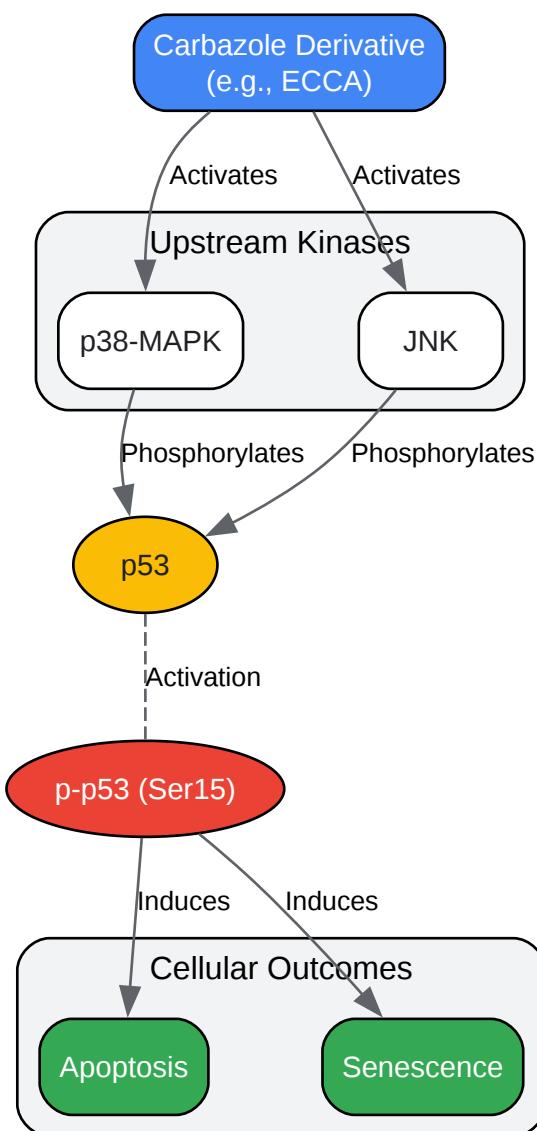
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Use of the title compound in a Sonogashira cross-coupling reaction.

Biological Activity and Signaling Pathways

While specific biological data for **9-(4-ethynylphenyl)carbazole** is limited, the carbazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][10]

A study on the closely related derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has provided significant insight into a potential mechanism of action for this class of compounds. ECCA was found to selectively inhibit the growth of human melanoma cells by reactivating the p53 tumor suppressor pathway.^[11] This activation proceeds through the p38-MAPK and JNK signaling cascades, leading to the phosphorylation of p53 at the Serine-15 position. Activated p53 then transcriptionally upregulates target genes that induce apoptosis and cellular senescence, ultimately suppressing tumor growth.^[11]



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